molecular formula C13H17NSi B14487973 4-[(Trimethylsilyl)methyl]quinoline CAS No. 65094-37-3

4-[(Trimethylsilyl)methyl]quinoline

Cat. No.: B14487973
CAS No.: 65094-37-3
M. Wt: 215.37 g/mol
InChI Key: LTEXGAXIWDSHNO-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)methyl]quinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trimethylsilyl)methyl]quinoline typically involves the introduction of a trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired compound .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of transition metal catalysts, ionic liquids, and other green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Trimethylsilyl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

4-[(Trimethylsilyl)methyl]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)methyl]quinoline involves its interaction with molecular targets in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[(Trimethylsilyl)methyl]quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in applications where these properties are advantageous .

Properties

CAS No.

65094-37-3

Molecular Formula

C13H17NSi

Molecular Weight

215.37 g/mol

IUPAC Name

trimethyl(quinolin-4-ylmethyl)silane

InChI

InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-9-14-13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3

InChI Key

LTEXGAXIWDSHNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=NC2=CC=CC=C12

Origin of Product

United States

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